molecular formula C7H10N2O B1211383 2,5-Diaminoanisole CAS No. 5307-02-8

2,5-Diaminoanisole

Cat. No. B1211383
CAS RN: 5307-02-8
M. Wt: 138.17 g/mol
InChI Key: HGUYBLVGLMAUFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-Diaminoanisole often involves straightforward and simple procedures. For instance, the synthesis of energetic materials based on bitriazole derivatives demonstrates the interaction of amino groups to improve energetic properties, highlighting the importance of functional groups in compound synthesis (Klapötke et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives related to this compound, such as 2,4-Diaminoanisole sulfate, indicates its solubility in water and ethanol and its use in dye formulations. X-ray analysis offers insights into structural characteristics, explaining the stability of these compounds (Report on carcinogens: carcinogen profiles, 2020).

Chemical Reactions and Properties

Reactions involving this compound derivatives are diverse. For example, the reaction of phenylmalononitrile with hydrazine to produce 3,5-diamino-4-phenylpyrazole showcases the compound's reactivity and the formation of polyfunctional heterocycles (Zvilichovsky & David, 1983).

Physical Properties Analysis

The physical properties of related compounds, such as their solubility, melting points, and sensitivity to impact and friction, are critical for understanding their applications and safety. For example, nitrogen-rich salts of tetrazole derivatives demonstrate low sensitivities, making them suitable for use in secondary explosives (Fendt et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, formation of derivatives, and the impact of substitutions on fluorescence, are crucial for designing new materials and understanding the behavior of this compound derivatives. The synthesis and fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes illustrate the impact of chemical modifications on fluorescence and potential applications (Shirai et al., 1998).

Scientific Research Applications

Thyroid Carcinogenesis

2,5-Diaminoanisole has been studied for its effects on thyroid function and carcinogenesis. In rats, dietary administration of this compound significantly elevated thyroid stimulating hormone levels, reduced thyroxine and triiodothyronine levels, and increased the incidence and number of preneoplastic lesions, adenomas, and carcinomas in the thyroid gland. These findings suggest a potential carcinogenic effect on the thyroid (Kitahori et al., 1989).

Skin Penetration and Metabolism

Studies have investigated the absorption and metabolic fate of this compound in rats. Percutaneous absorption ranged from 0.26 to 1.1% of the administered dose, depending on the formulation used. Elimination occurred mainly in urine, with smaller amounts in feces and expired air. This research provides insights into the dermal absorption and systemic distribution of this compound (Hofer & Hruby, 1983).

Use in Hair Dye Formulations

This compound is primarily used as a component in oxidizing permanent hair dye formulations. Its role as an intermediate in the production of certain dyes used in consumer products has been documented. Understanding its use in these products is essential for evaluating potential human exposure and health risks (Report on carcinogens, 2020).

Mutagenic Potential

Research has shown that this compound can be activated to mutagens in vitro, indicating a potential for genetic damage. This mutagenic activity is influenced by factors such as cytochrome P-450 metabolism, suggesting complex interactions in biological systems (Dybing & Thorgeirsson, 1977).

Analytical Detection in Hair Dyes

A method for the simultaneous determination of this compound and other toxic diamines in permanent hair dyes using gas liquid chromatography has been developed. This method's sensitivity and specificity are crucial for monitoring the presence of potentially hazardous compounds in consumer products (Choudhary, 1980).

properties

IUPAC Name

2-methoxybenzene-1,4-diamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HGUYBLVGLMAUFF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2O
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DSSTOX Substance ID

DTXSID7063766
Record name 1,4-Benzenediamine, 2-methoxy-
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Molecular Weight

138.17 g/mol
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Vapor Pressure

0.00132 [mmHg]
Record name 2-Methoxy-1,4-benzenediamine
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Color/Form

Crystals

CAS RN

5307-02-8
Record name 2,5-Diaminoanisole
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Record name 2-Methoxy-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2-methoxy-
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Record name 2,5-diaminoanisole
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Record name 2-METHOXY-1,4-BENZENEDIAMINE
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Melting Point

107 °C
Record name 2-METHOXY-1,4-BENZENEDIAMINE
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Synthesis routes and methods

Procedure details

2-Methoxy-p-phenylenediamine-H2SO4 (100 g) is stirred for an hour in a solution containing 42 g of NaOH in 550 ml of H2O. The diamine is extracted eleven times successively with 200 ml of CH2Cl2 and the combined extracts are dried over MgSO4. The extract is filtered and evaporated to dryness in vacuo to afford 43 g (79.6% recovery) of 2-methoxy-p-phenylenediamine. The solid diamine then is added to diethoxyphosphinyl isothiocyanate (or diethyl phosphoroisothiocyanatidate prepared by stirring 134.4 g of diethyl phosphorchloridate with 66 g of dry NaSCN in 150 ml of CH2Cl2) in CH2Cl2. An additional 300 ml of CH2Cl2 is added and after 23 hours at ambient temperature, the mixture is warmed to reflux temperature on a steam bath. The mixture is cooled and 400 ml of water is added and after shaking, the organic phase is separated. The organic phase is treated with charcoal and evaporated to dryness to afford a brown residue. This residue is stirred in 100 ml of acetone/240 ml of pentane and filtered to give 118 g (72%) of the title compound. The overall yield including the isolation of the diamine is 57.6%.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the mutagenic properties of 2,5-Diaminoanisole, and how do they relate to its use in hair dyes?

A: Research suggests that this compound, a component found in some oxidative-type (hydrogen peroxide) hair dyes, exhibits mutagenic properties after being oxidized by hydrogen peroxide (H2O2). [] This mutagenic potential raises concerns as a significant number of people use hair dyes. [] Further research, including in vivo studies, is crucial to determine the actual risk to human health. [, ]

Q2: How does this compound interact with Prostaglandin H Synthase (PHS), and what are the implications of this interaction?

A: Studies indicate that this compound acts as a highly efficient reducing substrate for Prostaglandin H Synthase (PHS). [] This interaction facilitates the conversion of 5-phenyl-4-pentenyl-hydroperoxide to 5-phenyl-4-pentenylalcohol by PHS. [] This finding is significant because the metabolic activation of some aromatic amines by PHS is thought to produce mutagenic and potentially carcinogenic species. []

Q3: What is the structural characterization of this compound?

A3: this compound, alternatively named 2-methoxybenzene-1,4-diamine, possesses the following structural characteristics:

    Q4: Has the mutagenicity of this compound been studied in mammalian cells?

    A: Yes, a study assessed the mutagenicity of this compound at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells. [] This in vitro study, conducted without metabolic activation, yielded a negative response, indicating that this compound did not induce mutations at the TK locus under these specific experimental conditions. []

    Q5: Are there any known structural analogs of this compound that exhibit different mutagenic properties?

    A: Yes, research suggests that structural analogs of this compound, specifically 2,4-Diaminoanisole, demonstrate varying degrees of mutagenicity. [] While this compound becomes strongly mutagenic after oxidation by H2O2, 2,4-Diaminoanisole shows a questionable mutagenic response in the TK +/- locus assay in L5178Y mouse lymphoma cells. [, ] This difference highlights the significant role of even minor structural modifications in influencing the biological activity of these compounds.

    Q6: What are the potential implications of the dominant lethal mutagenicity study conducted on this compound?

    A: A dominant lethal mutagenicity study on rats administered with this compound intraperitoneally at a dose significantly higher than typical human exposure from hair dye use did not show an increase in fetal loss. [] While this study did not find evidence of a dominant lethal effect under the specific experimental conditions, it's crucial to acknowledge its limitations. The route of administration and the high dose used in the study might not accurately reflect real-world human exposure scenarios, necessitating further research to assess the compound's safety definitively. []

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